molecular formula C12H17N5O5 B10831618 2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

Cat. No.: B10831618
M. Wt: 311.29 g/mol
InChI Key: VKBDRYNPOJCCAX-DWVWSIQXSA-N
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Description

2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one, also known as 8-methoxyguanosine, is a purine nucleoside analog. This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one typically involves the condensation of a purine derivative with a suitably protected ribose sugar. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the glycosidic bond. Commonly, the synthesis is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes steps such as purification by crystallization or chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one involves its interaction with various molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and transcription processes. The compound may also interfere with signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    8-methoxyguanosine: A closely related compound with similar structural features.

    2-aminoadenosine: Another purine nucleoside analog with distinct biological activities.

    2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]-7-methyl-6-oxo-6,9-dihydro-1H-purin-7-ium iodide: Shares structural similarities but differs in its functional groups.

Uniqueness

The uniqueness of 2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one lies in its specific structural configuration and the presence of the methoxy group, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20)/t5-,7?,8+,11-/m1/s1

InChI Key

VKBDRYNPOJCCAX-DWVWSIQXSA-N

Isomeric SMILES

CC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)OC)N=C(NC2=O)N

Canonical SMILES

CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N

Origin of Product

United States

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